1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Organic Synthesis Process Chemistry Halogenated Intermediates

This polyhalogenated benzene features four distinct halogens (I, Br, Cl, F) in a 1,2,3,4-arrangement with a predictable reactivity hierarchy (I > Br > Cl >> F). The differential C–halogen bond dissociation energies enable sequential Suzuki-Miyaura couplings to install three different aryl/heteroaryl groups without protection-deprotection steps, reducing typical 7-9 step sequences to 4-5 steps. The pre-installed fluorine at position 3 enhances metabolic stability in drug candidates and agrochemical actives. Supplied at ≥97% purity with full QC documentation (NMR, HPLC). Ideal for kinase inhibitor libraries, GPCR modulator SAR, OLED emitter cores, and agrochemical discovery programs requiring modular, orthogonal functionalization strategies.

Molecular Formula C6H2BrClFI
Molecular Weight 335.34 g/mol
CAS No. 1000573-03-4
Cat. No. B1437856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-3-fluoro-4-iodobenzene
CAS1000573-03-4
Molecular FormulaC6H2BrClFI
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)Cl)F)I
InChIInChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
InChIKeyKORMQSNUPWNOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-3-fluoro-4-iodobenzene (CAS 1000573-03-4): A Tetrahalogenated Benzene Building Block with Differentiated Orthogonal Reactivity


1-Bromo-2-chloro-3-fluoro-4-iodobenzene (CAS 1000573-03-4) is a polyhalogenated aromatic compound characterized by four distinct halogen substituents (iodo, bromo, chloro, and fluoro) arranged in a 1,2,3,4-substitution pattern on a benzene ring [1]. With a molecular weight of 335.34 g/mol and a calculated density of approximately 2.3 g/cm³ [1], this compound functions as a specialized synthetic intermediate where the differential bond dissociation energies of the C–halogen bonds (C–I < C–Br < C–Cl < C–F) establish a predictable reactivity gradient [2]. This intrinsic reactivity hierarchy enables sequential, orthogonal functionalization strategies that are not achievable with mono-, di-, or trihalogenated benzenes possessing fewer or identically reactive halogens [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 97% , with documented synthetic routes including the diazotization of 4-bromo-3-chloro-2-fluoroaniline followed by iodination, yielding the target compound with reported yields up to 93.3% [3].

1-Bromo-2-chloro-3-fluoro-4-iodobenzene (CAS 1000573-03-4): Procurement Risks of Analog Substitution in Orthogonal Synthesis Workflows


Replacing 1-bromo-2-chloro-3-fluoro-4-iodobenzene with alternative halogenated benzene derivatives introduces substantial risk to multi-step synthetic sequences. Compounds such as 1-bromo-2-chloro-4-fluorobenzene, 1-bromo-3-chloro-2-fluorobenzene, or tetrahalogenated isomers with different substitution patterns (e.g., 1-bromo-2-chloro-4-fluoro-3-iodobenzene) lack the identical, pre-defined reactivity hierarchy established by the 1,2,3,4-arrangement of I, Br, Cl, and F [1]. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to both halogen identity and steric environment; altering either disrupts the predictable chemoselectivity (I > Br > Cl >> F) that synthetic chemists rely upon for orthogonal functionalization [1]. Substituting with a less halogens or an isomer with a different regiochemical pattern would necessitate complete re-optimization of reaction conditions, including catalyst selection, temperature profiling, and ligand screening, thereby invalidating established protocols and compromising synthetic efficiency [2]. The compound's specific computed XLogP3-AA value of 4 [3] also confers distinct solubility and partitioning behavior that isomers may not replicate, further impacting downstream purification and formulation outcomes.

1-Bromo-2-chloro-3-fluoro-4-iodobenzene (CAS 1000573-03-4): Quantified Differentiation Evidence Against In-Class Analogs


Synthesis Yield: Diazotization-Iodination Route Outperforms Direct Halogenation Approaches

1-Bromo-2-chloro-3-fluoro-4-iodobenzene is synthesized via diazotization of 4-bromo-3-chloro-2-fluoroaniline with sodium nitrite in acidic medium, followed by iodination using potassium iodide in the presence of sodium bisulfite as a reducing agent [1]. This method achieves a reported yield of 93.3% [1]. In contrast, alternative syntheses employing direct halogenation or metal-catalyzed coupling approaches for analogous tetrahalogenated benzenes typically report yields ranging from 45% to 75% due to competing side reactions arising from the presence of multiple reactive halogen sites [2]. The higher and more consistent yield of the diazotization-iodination route directly translates to reduced cost per gram of purified material and improved batch-to-batch consistency for procurement planning.

Organic Synthesis Process Chemistry Halogenated Intermediates

Orthogonal Cross-Coupling Reactivity Gradient Enables Sequential C-C Bond Formation Without Protection-Deprotection

1-Bromo-2-chloro-3-fluoro-4-iodobenzene exhibits a predictable reactivity hierarchy in palladium-catalyzed cross-coupling reactions, governed by the relative bond dissociation energies of its carbon-halogen bonds: C–I (approximately 218 kJ/mol) < C–Br (approximately 285 kJ/mol) < C–Cl (approximately 327 kJ/mol) < C–F (approximately 452 kJ/mol) [1]. This established gradient permits the selective, sequential functionalization of the iodo position first, followed by the bromo and then the chloro positions, under progressively harsher conditions or with different catalyst systems [1]. In contrast, symmetrical or less-diverse polyhalogenated analogs (e.g., 1,4-dibromo-2-fluorobenzene, 1-bromo-2,4-dichlorobenzene) offer only one or two distinct reactivity tiers, limiting the number of orthogonal functionalization steps possible before requiring protecting group strategies . The fluoro substituent remains inert under typical cross-coupling conditions and serves as a metabolic stability-enhancing moiety in downstream drug candidates [1].

Cross-Coupling Palladium Catalysis Orthogonal Synthesis Suzuki-Miyaura

Commercial Purity Specifications Support QC-Validated Procurement Across Multiple Vendors

1-Bromo-2-chloro-3-fluoro-4-iodobenzene is commercially available from multiple independent vendors at verified purities meeting or exceeding 95% . Specifically, Bidepharm supplies this compound at 97% purity with batch-specific analytical documentation including NMR, HPLC, and GC . AK Scientific offers the compound at 95% minimum purity , while Apollo Scientific also lists a 97% purity grade . This multi-vendor availability at consistently high purity levels provides procurement flexibility and supply chain redundancy that is not uniformly available for more niche or less commercially established tetrahalogenated benzene isomers, which may be limited to single suppliers or custom synthesis with longer lead times and higher minimum order quantities.

Quality Control Analytical Chemistry Procurement Building Blocks

1-Bromo-2-chloro-3-fluoro-4-iodobenzene (CAS 1000573-03-4): Validated Application Scenarios Based on Quantitative Differentiation


Sequential Suzuki-Miyaura Couplings for Construction of Trisubstituted Biaryl Pharmacophores

Medicinal chemistry teams synthesizing kinase inhibitors, GPCR modulators, or other bioactive molecules requiring three distinct aryl/heteroaryl appendages on a central benzene ring can leverage the orthogonal reactivity of 1-bromo-2-chloro-3-fluoro-4-iodobenzene [1]. The established reactivity gradient (I > Br > Cl) [1] permits sequential Suzuki-Miyaura couplings to install three different substituents at the 4-, 1-, and 2-positions without intermediate protection-deprotection steps. This strategy reduces a potential 7-9 step sequence to 4-5 steps, directly accelerating SAR exploration and lead optimization timelines. The residual fluoro substituent at the 3-position remains intact and contributes favorable metabolic stability and bioavailability properties to the final drug candidate [1].

Precursor for Polyfunctionalized Liquid Crystal and OLED Materials

Materials science laboratories developing liquid crystalline compounds or organic light-emitting diode (OLED) emitters require precisely defined substitution patterns on aromatic cores to tune mesophase behavior, dipole moments, and charge transport properties . 1-Bromo-2-chloro-3-fluoro-4-iodobenzene serves as a strategic building block for introducing differentiated aryl, heteroaryl, or alkenyl groups via sequential cross-coupling . The commercial availability of this compound at 95-97% purity with QC documentation meets the stringent purity requirements (typically >98% HPLC) necessary for reproducible device fabrication and performance characterization in optoelectronic applications.

Agrochemical Intermediate with Metabolic Stability via Strategic Fluorine Incorporation

Agrochemical discovery programs developing novel herbicides, fungicides, or insecticides benefit from the fluorine atom pre-installed in 1-bromo-2-chloro-3-fluoro-4-iodobenzene [2]. Fluorine substitution on aromatic rings is a validated strategy for enhancing metabolic stability, improving lipophilicity, and modulating bioavailability in agrochemical active ingredients [2]. Using this compound as a core scaffold eliminates the need for late-stage fluorination steps, which often require harsh reagents (e.g., Selectfluor, DAST) and suffer from low yields and poor regioselectivity. The orthogonal halogen arrangement further enables the modular assembly of diverse compound libraries for structure-activity relationship (SAR) optimization against agricultural pest or pathogen targets [2].

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